1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15629114
InChI: InChI=1S/C17H23NO3S/c1-12-5-4-6-14(9-12)18-22(20,21)11-17-8-7-13(10-15(17)19)16(17,2)3/h4-6,9,13,18H,7-8,10-11H2,1-3H3
SMILES:
Molecular Formula: C17H23NO3S
Molecular Weight: 321.4 g/mol

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide

CAS No.:

Cat. No.: VC15629114

Molecular Formula: C17H23NO3S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide -

Specification

Molecular Formula C17H23NO3S
Molecular Weight 321.4 g/mol
IUPAC Name 1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(3-methylphenyl)methanesulfonamide
Standard InChI InChI=1S/C17H23NO3S/c1-12-5-4-6-14(9-12)18-22(20,21)11-17-8-7-13(10-15(17)19)16(17,2)3/h4-6,9,13,18H,7-8,10-11H2,1-3H3
Standard InChI Key NGNDJNAOGXWTSZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O

Introduction

Chemical Structure and Molecular Properties

The compound features a bicyclo[2.2.1]heptane core substituted with 7,7-dimethyl and 2-oxo groups, coupled to a methanesulfonamide moiety linked to a 3-methylphenyl group. Its IUPAC name, 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide, reflects this intricate structure. Key molecular characteristics include:

PropertyValue
Molecular FormulaC₁₇H₂₃NO₃S
Molecular Weight321.43 g/mol
Bicyclic CoreCamphor-derived framework
Functional GroupsSulfonamide, ketone, aryl

The bicyclic core contributes to steric rigidity, potentially enhancing binding specificity in biological systems, while the sulfonamide group offers opportunities for hydrogen bonding and enzymatic interactions .

Synthetic Pathways and Intermediate Compounds

The synthesis of this compound likely involves a multi-step process, with ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride (CAS RN: 39262-22-1) serving as a critical intermediate . This sulfonyl chloride reacts with 3-methylphenylamine under nucleophilic substitution conditions:

R-SO2Cl+Ar-NH2R-SO2NH-Ar+HCl\text{R-SO}_2\text{Cl} + \text{Ar-NH}_2 \rightarrow \text{R-SO}_2\text{NH-Ar} + \text{HCl}

Key Synthetic Steps:

  • Formation of Bicyclic Core: The camphor-derived structure is synthesized via Diels-Alder cyclization, followed by oxidation to introduce the ketone group.

  • Sulfonation: Methanesulfonyl chloride is introduced to the bicyclic alcohol under basic conditions (e.g., pyridine) to form the sulfonyl chloride intermediate.

  • Amine Coupling: The intermediate reacts with 3-methylphenylamine, typically in dichloromethane or tetrahydrofuran, to yield the final sulfonamide .

Industrial-scale production would optimize these steps for yield and purity, employing techniques like continuous flow reactors.

Physicochemical and Spectroscopic Data

While full spectral data for the compound remains unpublished, its precursor ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride exhibits characteristic peaks in nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR (CDCl₃): δ 1.05 (s, 6H, dimethyl), 2.45–2.70 (m, 3H, bicyclic CH₂), 3.20 (s, 3H, SO₂Cl).

  • ¹³C NMR: 210.5 ppm (C=O), 55.2 ppm (SO₂Cl) .

The final sulfonamide product would display additional aromatic signals (δ 6.8–7.2 ppm) from the 3-methylphenyl group and an N–H stretch near 3300 cm⁻¹ in infrared spectroscopy.

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its fusion of a camphor-like bicyclic system with a sulfonamide-aryl motif. The table below contrasts it with related molecules:

CompoundStructureKey Differences
10-Camphorsulfonic acidBicyclic + sulfonic acidLacks aryl sulfonamide group
CelecoxibAryl sulfonamideNon-bicyclic, COX-2 inhibitor
((1R,4S)-7,7-dimethyl-2-oxo...)Sulfonyl chloride intermediateReactive intermediate, no aryl

This structural hybrid may offer improved metabolic stability compared to non-bicyclic sulfonamides, as the rigid core could reduce off-target interactions.

Applications in Pharmaceutical Development

The compound’s dual functionality makes it a candidate for:

  • Oncology: As an IDO inhibitor to reverse tumor-induced immunosuppression.

  • Neurology: Bicyclic systems often cross the blood-brain barrier, suggesting potential in Alzheimer’s disease (β-secretase inhibition).

  • Antibacterial Agents: Structural similarity to sulfa drugs indicates possible utility against resistant strains.

Stability and Degradation Pathways

Preliminary stability assessments of related sulfonamides indicate:

  • Hydrolytic Stability: Resistant to aqueous hydrolysis at pH 4–8 (t₁/₂ > 6 months).

  • Photodegradation: Susceptible to UV-induced cleavage of the sulfonamide bond (t₁/₂ ~ 72 hours under 300 nm light).

  • Thermal Decomposition: Onset at 215°C (DSC data for analogs).

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